molecular formula C17H12N2O3 B8749218 N-[2-(4-cyanophenoxy)ethyl]phthalimide

N-[2-(4-cyanophenoxy)ethyl]phthalimide

Cat. No. B8749218
M. Wt: 292.29 g/mol
InChI Key: KZELLPISMCSTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-cyanophenoxy)ethyl]phthalimide is a useful research compound. Its molecular formula is C17H12N2O3 and its molecular weight is 292.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-cyanophenoxy)ethyl]phthalimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-cyanophenoxy)ethyl]phthalimide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-[2-(4-cyanophenoxy)ethyl]phthalimide

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzonitrile

InChI

InChI=1S/C17H12N2O3/c18-11-12-5-7-13(8-6-12)22-10-9-19-16(20)14-3-1-2-4-15(14)17(19)21/h1-8H,9-10H2

InChI Key

KZELLPISMCSTBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(2-Bromoethoxy)benzonitrile (7.3 g) was reacted with potassium phthalimide (5.98 g) in DMF (35 ml) by heating at 95° C. for 3 hours. The N-[2-(4-cyanophenoxy) ethyl]phthalimide obtained after extractive workup (7.30 g) was suspended in IMS (350 ml) and treated with hydrazine hydrate (6.25 g). The mixture was stirred for 22 hours and filtered. The solid obtained was washed with IMS and the combined filtrate and washings were evaporated to dryness. Water was added to this residue and the mixture basified with 10M sodium hydroxide solution. The mixture was extracted with dichloromethane to give 4-(2-aminoethoxy)benzonitrile as an oil.
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7.3 g
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5.98 g
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35 mL
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Synthesis routes and methods II

Procedure details

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